molecular formula C10H14OS B14329302 1-Butanol, 3-(phenylthio)- CAS No. 102211-98-3

1-Butanol, 3-(phenylthio)-

Cat. No.: B14329302
CAS No.: 102211-98-3
M. Wt: 182.28 g/mol
InChI Key: KLFUYDKDGMWCOQ-UHFFFAOYSA-N
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Description

1-Butanol, 3-(phenylthio)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of a butanol backbone with a phenylthio group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butanol, 3-(phenylthio)- can be synthesized through several methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent such as phenylmagnesium bromide reacts with 3-chlorobutanol under controlled conditions to yield 1-Butanol, 3-(phenylthio)- .

Industrial Production Methods

Industrial production of 1-Butanol, 3-(phenylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 3-(phenylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can produce a variety of functionalized derivatives .

Scientific Research Applications

1-Butanol, 3-(phenylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Butanol, 3-(phenylthio)- exerts its effects involves interactions with various molecular targets. The phenylthio group can participate in electron transfer processes, while the butanol backbone may interact with hydrophobic regions of proteins and enzymes. These interactions can influence biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butanol, 3-(phenylthio)- is unique due to the specific positioning of the phenylthio group on the third carbon atom of the butanol backbone. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

102211-98-3

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

3-phenylsulfanylbutan-1-ol

InChI

InChI=1S/C10H14OS/c1-9(7-8-11)12-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

KLFUYDKDGMWCOQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)SC1=CC=CC=C1

Origin of Product

United States

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